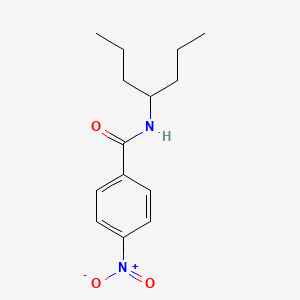
Benzamide, N-(4-heptyl)-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(4-heptyl)-4-nitro- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a heptyl group at the nitrogen atom and a nitro group at the para position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-heptyl)-4-nitro- typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Alkylation: The nitrated benzamide is then subjected to alkylation with 1-bromoheptane in the presence of a base such as potassium carbonate. This step introduces the heptyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of Benzamide, N-(4-heptyl)-4-nitro- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled nitration.
Alkylation in Large Reactors: Utilizing large-scale alkylation reactors to introduce the heptyl group efficiently.
化学反応の分析
Types of Reactions
Benzamide, N-(4-heptyl)-4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of N-(4-heptyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Benzamide, N-(4-heptyl)-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzamide, N-(4-heptyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The heptyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
Benzamide, N-(4-heptyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Benzamide, N-(4-heptyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Benzamide, N-(4-heptyl)-4-nitro- is unique due to the presence of both a heptyl group and a nitro group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the heptyl group enhances lipophilicity, making it suitable for various applications in chemistry, biology, and industry.
特性
CAS番号 |
40755-00-8 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
N-heptan-4-yl-4-nitrobenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-12(6-4-2)15-14(17)11-7-9-13(10-8-11)16(18)19/h7-10,12H,3-6H2,1-2H3,(H,15,17) |
InChIキー |
PBWSXVPTPHFPMX-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
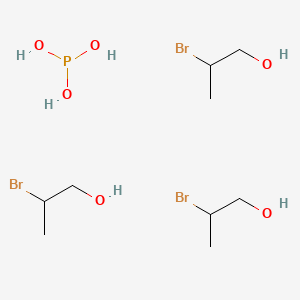
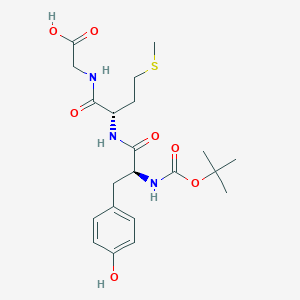
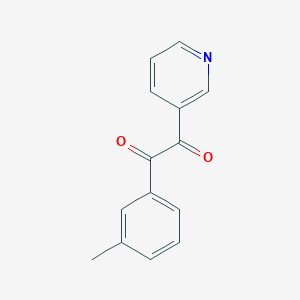
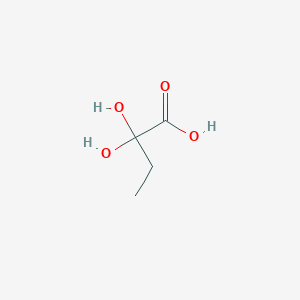

![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
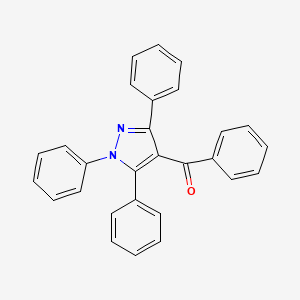
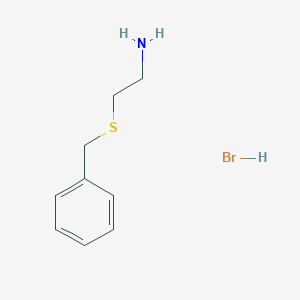

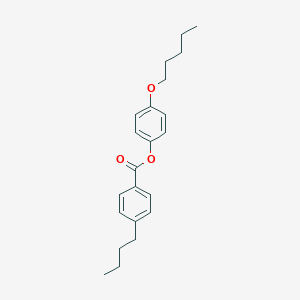
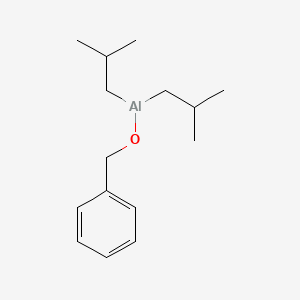
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)

